molecular formula C10H12S4 B12092115 Tetramethyltetrathiafulvalene CAS No. 50708-37-7

Tetramethyltetrathiafulvalene

Cat. No.: B12092115
CAS No.: 50708-37-7
M. Wt: 260.5 g/mol
InChI Key: HGOTVGUTJPNVDR-UHFFFAOYSA-N
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Description

Tetramethyltetrathiafulvalene is an organic compound that belongs to the family of tetrathiafulvalenes. It is known for its unique electronic properties, making it a significant material in the field of molecular electronics. The compound consists of a tetrathiafulvalene core with four methyl groups attached, which enhances its stability and electronic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyltetrathiafulvalene can be synthesized through various methods. One common approach involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with 4,5-dimethyl-1,3-dithiol-2-one in the presence of a base such as sodium methoxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves electrocrystallization techniques. This method allows for the formation of high-purity crystals, which are essential for applications in electronic devices. The process involves the oxidation of this compound in an electrochemical cell, leading to the formation of radical cation salts .

Chemical Reactions Analysis

Types of Reactions

Tetramethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include radical cation salts, which exhibit unique electronic properties. These salts are often used in the development of molecular conductors and superconductors .

Mechanism of Action

The mechanism by which tetramethyltetrathiafulvalene exerts its effects is primarily through its ability to donate and accept electrons. This property makes it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with various anions and cations, leading to the formation of charge transfer complexes .

Comparison with Similar Compounds

Properties

CAS No.

50708-37-7

Molecular Formula

C10H12S4

Molecular Weight

260.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole

InChI

InChI=1S/C10H12S4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3

InChI Key

HGOTVGUTJPNVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C2SC(=C(S2)C)C)S1)C

Origin of Product

United States

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